

Paxalisib precision and accuracy bioanalytical method

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Compound Focus: Paxalisib

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Validated Bioanalytical Methods for Paxalisib

The core of a reliable bioanalytical method is its validation parameters. The table below summarizes the key characteristics of three validated methods for quantifying **paxalisib** in mouse biological matrices.

Parameter	LC-MS/MS (Mouse Plasma) [1]	LC-MS/MS (Dried Blood Spots) [2]	HPLC-UV (Mouse Plasma) [3]
Detection Method	Tandem Mass Spectrometry	Tandem Mass Spectrometry	Ultraviolet Detection
Sample Matrix	Mouse Plasma	Mouse Dried Blood Spots (DBS)	Mouse Plasma
Linearity Range	1.39 - 2,287 ng/mL [1]	1.24 - 3,762 ng/mL [2]	111 - 4,989 ng/mL [3]
Internal Standard	Filgotinib [1]	Dasatinib [2]	Filgotinib [3]
Sample Preparation	Liquid-Liquid Extraction [1]	Liquid-Liquid Extraction from DBS discs [2]	Liquid-Liquid Extraction (Ethyl acetate) [3]

Parameter	LC-MS/MS (Mouse Plasma) [1]	LC-MS/MS (Dried Blood Spots) [2]	HPLC-UV (Mouse Plasma) [3]
Chromatographic Column	Atlantis dC18 column [1]	Chromolith RP-18 end cap (100 × 4.6 mm) [2]	Symmetry C18 (250 × 4.6 mm, 5.0 μm) [3]
Mobile Phase	10 mM Ammonium Formate : Acetonitrile (30:70, v/v) [1]	Information not specified in abstract	Gradient of 10 mM Ammonium Formate and Acetonitrile [3]
Flow Rate	0.7 mL/min [1]	0.80 mL/min [2]	0.8 mL/min [3]
Run Time	2.5 min [1]	2.50 min [2]	10 min [3]
Retention Time (Paxalisib)	1.21 min [1]	~2.13 min [2]	6.5 min [3]
MS/MS Transitions (m/z)	383.25 → 309.20 [1]	383.2 → 309.1 [2]	Not Applicable
Detection Wavelength	Not Applicable	Not Applicable	280 nm [3]

Experimental Protocols & Troubleshooting

Here are the detailed experimental protocols and common troubleshooting points based on the validated methods.

Detailed Protocol: LC-MS/MS Method for Mouse Plasma [1]

This method is characterized by its high sensitivity and rapid run time.

- **Sample Preparation (Liquid-Liquid Extraction)**
 - Spike the internal standard (Filgotinib) into a volume of mouse plasma.

- Extract **paxalisib** and the IS from the plasma using a liquid-liquid extraction technique. The specific organic solvent used is not detailed in the abstract.
- Evaporate the organic layer to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract with a suitable volume of the mobile phase or a compatible solvent for injection.

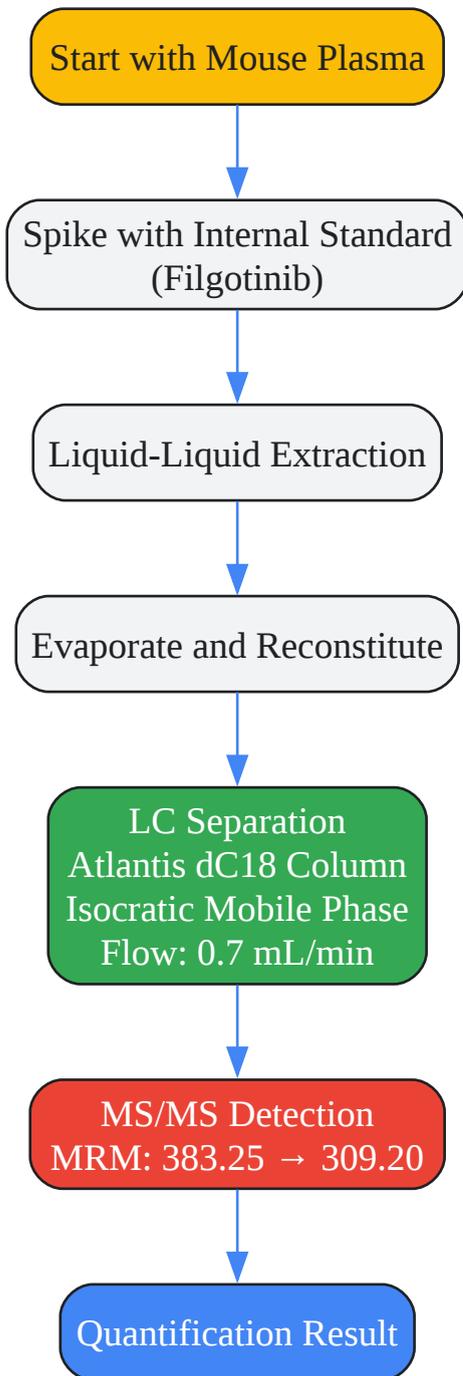
- **Chromatographic Separation**

- **Column:** Atlantis dC18 column.
- **Mobile Phase:** Isocratic elution with a mixture of 10 mM Ammonium Formate and Acetonitrile (30:70, v/v).
- **Flow Rate:** 0.7 mL/min.
- **Column Temperature:** Maintained at ambient temperature (unless specified otherwise in the full method).
- **Injection Volume:** A portion of the reconstituted sample is injected into the LC system.
- Under these conditions, **paxalisib** elutes at approximately **1.21 minutes**, and the total run time is **2.5 minutes**.

- **Mass Spectrometric Detection**

- **Ionization Mode:** Electrospray Ionization (ESI), typically in positive mode.
- **Detection:** Multiple Reaction Monitoring (MRM).
- **MRM Transitions:**
 - **Paxalisib:** **m/z 383.25 → 309.20**
 - Internal Standard (Filgotinib): **m/z 426.30 → 291.20**

The following diagram illustrates the complete workflow from sample to result:



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Frequently Asked Questions (FAQ) & Troubleshooting

Q1: My method sensitivity is insufficient for low concentrations. What can I optimize?

- **Consider DBS Method:** The Dried Blood Spot (DBS) method has a wider calibration range that starts at a lower concentration (1.24 ng/mL), which may offer superior sensitivity for certain applications [2].
- **Review Extraction Efficiency:** Ensure your liquid-liquid extraction protocol is efficient. You may test different organic solvents or adjust the sample pH to improve the recovery of **paxalisib** into the organic phase.
- **Check MS Source:** For LC-MS/MS, contamination of the ion source can reduce sensitivity. Regular cleaning and optimization of source parameters (like gas flow and temperatures) are crucial.

Q2: What are the key advantages of using LC-MS/MS over HPLC-UV for **paxalisib** quantification?

The choice of detection method involves a trade-off between sensitivity, speed, and accessibility.



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Q3: The hematocrit level can affect the quantification in Dried Blood Spot methods. Was this investigated?

- Yes. The validated LC-MS/MS method for DBS specifically investigated the effect of hematocrit and confirmed that it had **no significant impact** on the measured concentration of **paxalisib**, which is a significant advantage for the robustness of this method [2].

Q4: How was the precision and accuracy of these methods demonstrated?

- All cited methods were validated according to FDA guidelines [2] [1] [3].
- For the mouse plasma LC-MS/MS method, the intra-day and inter-day precision (% relative standard deviation) were reported to be in the ranges of **1.42-9.61%** and **4.70-9.63%**, respectively, which are within acceptable limits [1]. The methods also demonstrated stability of **paxalisib** under a variety of storage and handling conditions.

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References

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